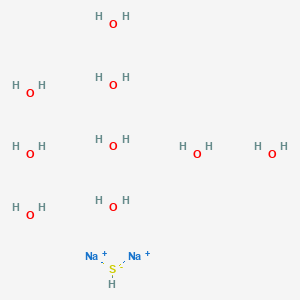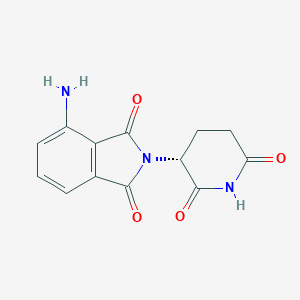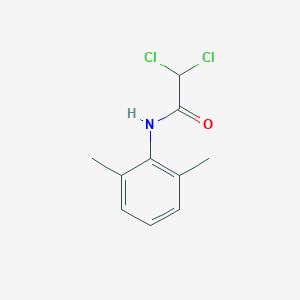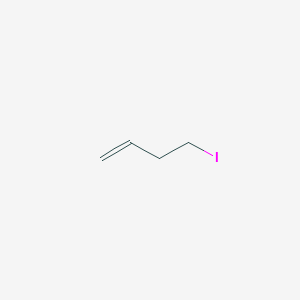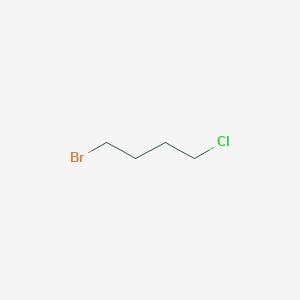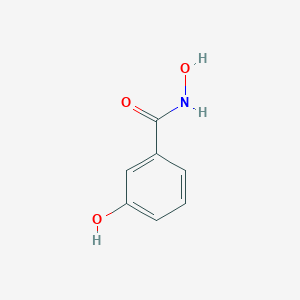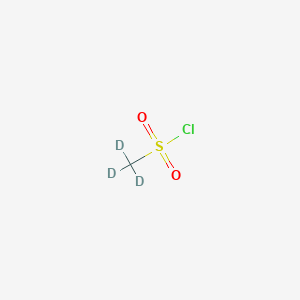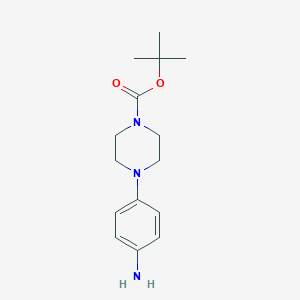
Poloxalene
Übersicht
Beschreibung
Poloxalene is a synthetic polymer used for a variety of scientific and medical applications. It is a triblock copolymer composed of a central hydrophobic block of polypropylene glycol (PPG) flanked by two hydrophilic blocks of ethylene glycol (EG). It has a unique combination of properties, including high water solubility, low toxicity, and low viscosity, that make it an ideal choice for a variety of laboratory experiments and medical applications.
Wissenschaftliche Forschungsanwendungen
Krebstherapie: Medikamenten- und Gen-Lieferungssysteme
Poloxalene, eine Art Poloxamer, wurde ausgiebig auf sein Potenzial in der Krebstherapie untersucht. Seine Fähigkeit, in wässrigen Lösungen polymere Mizellen zu bilden, macht es zu einem hervorragenden Träger für sowohl Medikamente als auch genetisches Material . Diese Mizellenkomplexe können für die gleichzeitige Abgabe eines Gens und eines Medikaments verwendet werden, wodurch eine gezielte und wirksame Behandlungsstrategie mit reduzierten Nebenwirkungen geboten wird.
Solubilisierung von Wirkstoffen mit geringer Löslichkeit
In pharmazeutischen Anwendungen ist this compound für seine solubilisierenden Eigenschaften bekannt. Es verbessert die Löslichkeit, Absorption und Bioverfügbarkeit von Wirkstoffen mit geringer Löslichkeit, was für die Entwicklung verschiedener oraler, topischer oder parenteraler Medikamente von entscheidender Bedeutung ist .
Benetzungsmittel, Gleitmittel und Emulgator
Neben seiner Rolle als Solubilisator wirkt this compound auch effektiv als Benetzungsmittel, Gleitmittel und Emulgator. Diese Eigenschaften sind besonders vorteilhaft in Formulierungen, bei denen eine gleichmäßige Verteilung des Wirkstoffs für die Wirksamkeit unerlässlich ist .
Anwendungen mit temperaturumkehrbarer Viskosität
Poloxalen-haltige wässrige Lösungen weisen eine temperaturumkehrbare Viskosität auf. Diese einzigartige Eigenschaft ist nützlich bei Anwendungen, bei denen eine Viskositätsänderung als Reaktion auf die Temperatur genutzt werden kann, z. B. in Systemen zur kontrollierten Wirkstofffreisetzung .
Schubschutz in Biopharmazeutika
In Biopharmazeutika wird this compound zum Schubschutz verwendet. Es schützt empfindliche biologische Moleküle vor mechanischem Stress während der Produktion und Lagerung und stellt die Stabilität und Integrität des Endprodukts sicher .
Hydrogel-basierte Formulierungen für eine schnelle Wirkstofffreisetzung
Untersuchungen haben gezeigt, dass eine Erhöhung der this compound-Menge in Hydrogel-basierten Formulierungen zu einem schnelleren Abbau des Hydrogels führt. Dies führt zu einer schnellen Wirkstofffreisetzung und -absorption, was besonders vorteilhaft für Anwendungen wie die vaginale Wirkstoffabgabe sein kann .
Safety and Hazards
Wirkmechanismus
Target of Action
Poloxalene is a block polymer of ethylene and propylene oxides . It is used as a non-ionic surfactant for its prophylactic and therapeutic properties . The specific molecular targets of this compound are currently unclear .
Mode of Action
This compound is an amphiphilic block copolymer constituted by PEO units (polyethylene oxide) and PPO units (polypropylene oxide) . These compounds have the capability to self-assemble in micellar structures in an aqueous medium, forming polymeric micelles . These micelles improve the potential of this compound as a drug and genetic material nanocarrier .
Biochemical Pathways
The ability of this compound to form micelles suggests that it may interact with various biochemical pathways depending on the specific drug or genetic material it is carrying .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific drug or genetic material it is carrying . As a carrier, this compound can potentially enhance the delivery and efficacy of various therapeutic agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the formation of micelles by this compound is dependent on the aqueous medium . Additionally, the efficacy of this compound as a carrier can be influenced by the physicochemical properties of the drug or genetic material it is carrying .
Biochemische Analyse
Biochemical Properties
Poloxalene plays a crucial role in biochemical reactions due to its surfactant nature. It interacts with various enzymes, proteins, and other biomolecules by altering the surface tension of aqueous solutions. This interaction can affect the activity of enzymes and the stability of protein complexes. This compound’s amphiphilic structure allows it to form micelles, which can encapsulate hydrophobic molecules and facilitate their transport in biological systems. This property is particularly useful in drug delivery applications, where this compound can enhance the solubility and bioavailability of poorly soluble drugs .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by altering cell membrane properties and affecting cell signaling pathways. For example, this compound has been shown to incorporate into cellular membranes, affecting their microviscosity and potentially altering membrane-bound enzyme activities . Additionally, this compound can impact gene expression and cellular metabolism by modulating the availability of signaling molecules and nutrients within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cell membranes and other biomolecules. This compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and altering membrane protein function . This disruption can lead to changes in enzyme activity, either through direct binding interactions or by altering the local environment of the enzyme. This compound can also affect gene expression by modulating the availability of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under normal laboratory conditions, but its effectiveness can decrease over time due to gradual degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of membrane integrity and enzyme activity. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. In cattle, for example, this compound is used to prevent frothy bloat by administering it in feed at a dosage of 1-2 grams per 45.36 kilograms of body weight . Higher doses are required in severe bloat-producing conditions, but excessive doses can lead to adverse effects such as gastrointestinal disturbances . It is essential to carefully monitor the dosage to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a surfactant. It interacts with enzymes and cofactors involved in lipid metabolism, helping to emulsify fats and facilitate their digestion and absorption . This compound can also affect metabolic flux by altering the availability of substrates and cofactors within the cell. This can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. Its amphiphilic nature allows it to associate with lipid membranes and be transported across cell membranes via passive diffusion or active transport mechanisms . This compound can accumulate in specific tissues, particularly those with high lipid content, and its distribution can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is primarily within lipid membranes and other hydrophobic environments. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications that influence its localization . Once localized, this compound can exert its effects on membrane integrity and function, as well as on the activity of membrane-bound enzymes and other proteins .
Eigenschaften
IUPAC Name |
2-methyloxirane;oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGRUAULSDPKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |
| Record name | Ethylene oxide-propylene oxide triblock copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691397-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126925-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene oxide-propylene oxide diblock copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene oxide-propylene oxide copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene oxide-propylene oxide block copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106392-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poloxalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in cold water | |
| Record name | Poloxamer 188 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
P188 seals stable defects in cell membranes induced by skeletal muscle cell membranes rupture induced by ischemia-reperfusion injury, electroporation, irradiation, and heat damage. The full mechanism of action of P188 in inducing cytoprotective effects is not clear; however, based on _in vitro_ experiments and the structural similarity to plasmalemma, P188 may be directly incorporated into the phospholipid bilayer to attenuate the extent of tissue injury. Its high surface activity facilitates P188 to be inserted into lipid monolayers. P188 is proposed to exert localized actions by only interacting with damaged and compromised bilayers where the local lipid packing density is reduced. In addition to the direct interaction with the membrane, P188 was shown to inhibit MMP-9 protein levels and activity, as well as the NF-κB signal pathway, in the model of acute cerebral ischemia, which is associated with increased BBB permeability leading to cerebral edema and increased penetration. MMP-9 is a key factor in extracellular matrix (ECM) degradation and BBB disruption. | |
| Record name | Poloxamer 188 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Liquid | |
CAS RN |
53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |
| Record name | Thanol E 4003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poloxamer 407 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11252 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poloxamer 188 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poloxalene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11451 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poloxalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, block | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLOXALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of poloxalene in preventing bloat?
A1: this compound is a nonionic surfactant that reduces the surface tension of rumen fluid. [, , , , , , ] This action destabilizes the foam in the rumen, allowing trapped gases to escape via eructation and preventing the build-up of pressure that characterizes bloat. [, , , , ]
Q2: Does this compound influence rumen fermentation processes?
A2: Research suggests that this compound, even at levels higher than those used for bloat prevention (up to 40g per day), does not negatively impact rumen fermentation. Studies have shown no adverse effects on rumen ammonia concentration, pH, or the concentrations of lactic acid and volatile fatty acids. []
Q3: Are there differences in this compound's efficacy against legume bloat and grain bloat?
A3: While this compound effectively prevents legume bloat, its efficacy against grain bloat appears less consistent. Research indicates that higher doses of this compound may be required to manage grain bloat compared to legume bloat. []
Q4: What is the chemical structure of this compound?
A4: this compound is a polyoxypropylene-polyoxyethylene block polymer. It is a nonionic surfactant, meaning it does not dissociate into ions in solution. [, ]
Q5: How is this compound typically administered to cattle for bloat prevention?
A5: this compound can be administered to cattle in various ways, including top-dressing on feed, incorporation into molasses-salt blocks, and inclusion in liquid molasses supplements. [, , ] The choice of method may depend on management practices and individual animal preferences.
Q6: Does the method of this compound administration impact its efficacy in preventing bloat?
A6: The effectiveness of this compound depends primarily on the animal consuming a sufficient dose. [, ] While various administration methods have been explored, ensuring consistent and adequate intake is crucial for optimal bloat prevention regardless of the method.
Q7: What is the fate of this compound in the animal's body?
A7: this compound is minimally absorbed from the digestive tract. [, ] The absorbed portion is excreted primarily in bile and urine, with negligible amounts remaining in tissues. []
Q8: Does this compound affect milk production or composition in dairy cows?
A8: Research indicates that this compound, even at levels exceeding those used for bloat prevention, does not adversely affect milk production, fat percentage, protein content, solids-not-fat, or overall milk yield in dairy cows. []
Q9: Are there concerns about this compound residues in milk?
A9: Studies have demonstrated that this compound does not negatively impact milk flavor. [, , ] While trace amounts might be present in milk, these are significantly below levels known to affect flavor. [, ]
Q10: Is this compound safe for long-term use in cattle?
A10: Studies indicate that long-term this compound administration (up to 113 days) at bloat-preventing doses does not negatively affect animal health, feed intake, milk production, reproduction, or rumen fermentation. [, ]
Q11: What are some alternative approaches to managing bloat in cattle?
A11: Alternatives to this compound include grazing bloat-safe legumes like sainfoin, birdsfoot trefoil, and cicer milkvetch, as well as managing alfalfa grazing to target more mature plant stages. [, ] Additionally, research suggests potential for condensed tannins in bloat prevention. []
Q12: What are potential areas for future research on this compound?
A12: Further investigation into the dose-response relationship of this compound in different bloat scenarios (legume vs. grain bloat) is warranted. [] Additionally, exploring its potential synergy with other bloat-reducing agents like ionophores and tannins could offer valuable insights for improved bloat management strategies. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





